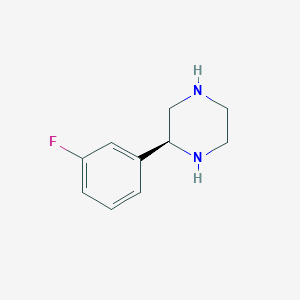

(2S)-2-(3-fluorophenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-(3-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuropharmacology

One of the prominent applications of (2S)-2-(3-fluorophenyl)piperazine is in neuropharmacology. Piperazine derivatives have been shown to interact with various neurotransmitter systems, which can lead to significant therapeutic effects.

- TRPC6 Activation : Recent studies have identified piperazine derivatives that selectively activate the TRPC6 channel, which plays a crucial role in synaptic plasticity. For instance, a novel derivative similar to this compound demonstrated synaptoprotective properties and the ability to cross the blood-brain barrier (BBB), indicating its potential for treating neurodegenerative diseases such as Alzheimer's .

- Dopamine Reuptake Inhibition : Research has also highlighted the role of piperazine derivatives in developing selective dopamine reuptake inhibitors. These compounds can modulate dopaminergic signaling pathways, which are critical for treating conditions like depression and schizophrenia .

Anticancer Activity

Piperazine compounds have been extensively studied for their anticancer properties. The modification of the piperazine core can enhance potency against various cancer cell lines.

- Cell Line Studies : Derivatives of this compound have been evaluated against several cancer cell lines such as SK-OV-3 and HeLa. One study demonstrated that specific substitutions on the piperazine ring significantly improved cytotoxicity, with IC50 values comparable to established anticancer drugs like gefitinib .

- Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis through intrinsic and extrinsic pathways, as well as cell cycle arrest at critical phases . Such mechanisms make these compounds promising candidates for further development in cancer therapy.

Antimalarial Properties

The potential of piperazine derivatives in treating malaria has also been explored. Modifications to the piperazine structure have led to compounds with enhanced efficacy against Plasmodium species.

- In Vivo Efficacy : Studies involving second-generation piperazines have shown significant reductions in parasitemia in murine models at low doses, indicating their potential as effective antimalarial agents .

- Structure-Activity Relationship (SAR) : Research has established SAR profiles that highlight how specific modifications can optimize antimalarial activity while maintaining acceptable metabolic stability .

Radioprotective Agents

Given the increasing concern over radiation exposure from medical treatments and environmental sources, piperazine derivatives are being investigated for their radioprotective properties.

- Cytotoxicity and Protection Studies : A series of studies have assessed the cytotoxic effects of piperazine derivatives on human cell lines exposed to gamma radiation. The results indicated that certain compounds could mitigate DNA damage, providing a basis for developing new radioprotective agents .

Case Studies and Data Tables

The following table summarizes key findings from various studies on this compound and related compounds:

Propriétés

Numéro CAS |

612507-30-9 |

|---|---|

Formule moléculaire |

C10H13FN2 |

Poids moléculaire |

180.22 g/mol |

Nom IUPAC |

(2S)-2-(3-fluorophenyl)piperazine |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2/t10-/m1/s1 |

Clé InChI |

AWAUULFUTVPSTI-SNVBAGLBSA-N |

SMILES |

C1CNC(CN1)C2=CC(=CC=C2)F |

SMILES isomérique |

C1CN[C@H](CN1)C2=CC(=CC=C2)F |

SMILES canonique |

C1CNC(CN1)C2=CC(=CC=C2)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.